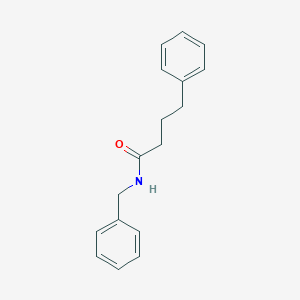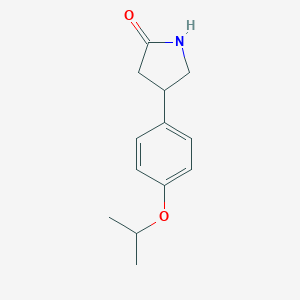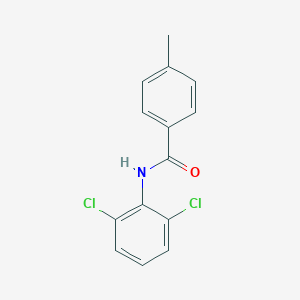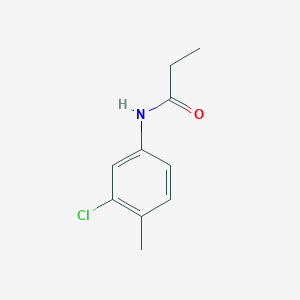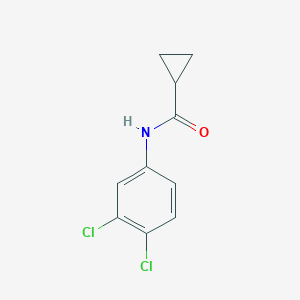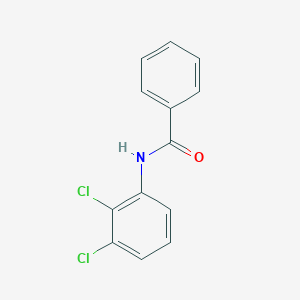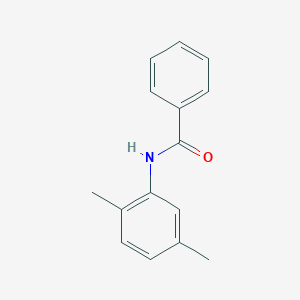
Naphthalen-2-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 2-methylpropanoate, also known as NMPP, is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Naphthalen-2-yl 2-methylpropanoate acts as a fluorescence probe for ROS detection by undergoing a chemical reaction with ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be measured and used to quantify the amount of ROS present in a biological sample.
Biochemical and Physiological Effects:
Naphthalen-2-yl 2-methylpropanoate has been shown to have minimal toxicity and does not interfere with cellular metabolism or viability, making it an ideal probe for biological applications. Additionally, Naphthalen-2-yl 2-methylpropanoate has been shown to selectively detect ROS, making it a valuable tool for studying the role of ROS in various physiological processes and disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One significant advantage of Naphthalen-2-yl 2-methylpropanoate is its high sensitivity and specificity for ROS detection, making it a valuable tool for studying the role of ROS in various biological systems. However, one limitation of Naphthalen-2-yl 2-methylpropanoate is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for Naphthalen-2-yl 2-methylpropanoate research, including the development of novel Naphthalen-2-yl 2-methylpropanoate derivatives with improved solubility and fluorescence properties. Additionally, Naphthalen-2-yl 2-methylpropanoate could be used in combination with other fluorescent probes to study the complex interactions between ROS and other biological molecules. Finally, Naphthalen-2-yl 2-methylpropanoate could be used in vivo to study the role of ROS in disease states and to monitor the effectiveness of therapeutic interventions targeting ROS.
Métodos De Síntesis
Naphthalen-2-yl 2-methylpropanoate can be synthesized through a multistep process involving the reaction of naphthalene with 2-methylpropanoic acid, followed by esterification and purification steps. The resulting compound is a white crystalline solid with a melting point of approximately 80°C.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 2-methylpropanoate has shown promising results in various scientific research applications, including its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS play a crucial role in various physiological processes and are involved in the pathogenesis of several diseases. Therefore, the development of a reliable and sensitive method for detecting ROS is of significant interest to the scientific community.
Propiedades
Número CAS |
33617-65-1 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
naphthalen-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
Clave InChI |
RVFNBABJYWYXFR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




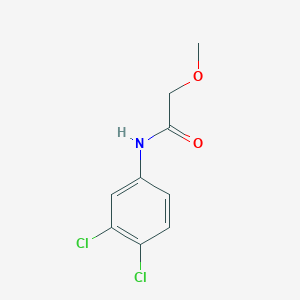

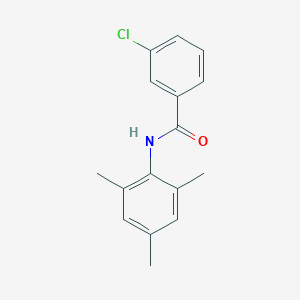
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
